Home > Products > Screening Compounds P90983 > N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide - 330201-18-8

N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide

Catalog Number: EVT-3072836
CAS Number: 330201-18-8
Molecular Formula: C16H11ClN4O4S
Molecular Weight: 390.8
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide (1)

  • Compound Description: This compound is a derivative of benzamide with a benzothiazole moiety and a phenylsulfamoyl group attached to the benzamide ring. [] It was synthesized and evaluated as a potential allosteric activator of human glucokinase. []

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide (2)

    • Compound Description: These compounds represent a series of analogs where various alkyl and aryl substituents are introduced on the sulfamoyl group attached to the benzothiazole-benzamide core. [] This series explores the structure-activity relationship of these modifications on potential human glucokinase activation. []

    2-acetamido-2,3-dideoxy-3-C-(2', 6'-anhydro-7'-deoxy-D-glycero-D-manno-heptitol-7'-C-yl)-D-galactose (α-D-Manp-(1→3)CH(2)-D-GalNAc)

    • Compound Description: This compound is a C-disaccharide that acts as an inhibitor of several glycosidases and human α-1,3-fucosyltransferase VI. []

    Imidazolidin-2-1,3-disubstituted derivatives

    • Compound Description: These compounds are a class of molecules containing an imidazolidine ring with various substituents. This paper describes their activity as CYP17 inhibitors. []

    1,2-bis-sulfonamide derivatives

    • Compound Description: These compounds feature two sulfonamide groups connected to a central scaffold. This paper investigates their role as modulators of chemokine receptors. []
    Overview

    N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide is a complex organic compound that belongs to the class of heterocyclic compounds, specifically benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases associated with inflammation and necrosis.

    Source

    The compound can be synthesized through various chemical reactions involving benzothiazole and nitrobenzamide derivatives. Research indicates that compounds of this nature are often explored for their biological activities, including their roles as inhibitors in necrosis and inflammation-related pathways .

    Classification

    This compound is classified under:

    • Chemical Class: Heterocyclic compounds
    • Sub-class: Benzothiazole derivatives
    • Functional Groups: Amide, nitro, and chloro groups
    Synthesis Analysis

    Methods

    The synthesis of N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide typically involves several steps:

    1. Formation of Benzothiazole Core: The initial step may involve the condensation of 2-aminobenzenethiol with a suitable carbonyl compound to form the benzothiazole structure.
    2. Acetylation: The introduction of the acetamido group can be achieved through acetylation reactions using acetic anhydride or acetyl chloride.
    3. Chlorination: The chlorination of the benzothiazole derivative can be conducted using chlorinating agents like thionyl chloride.
    4. Nitration: The final step involves the nitration of the aromatic ring to introduce the nitro group, typically performed using a mixture of concentrated nitric and sulfuric acids.

    Technical Details

    The synthesis requires careful control of reaction conditions, including temperature and reaction time, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography are commonly employed to characterize the synthesized compound .

    Molecular Structure Analysis

    Structure

    The molecular formula for N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide is C13H10ClN3O3SC_{13}H_{10}ClN_3O_3S. Its structure includes:

    • A benzothiazole ring
    • An acetamido group at position 6
    • A chloro group at position 5
    • A nitro group at position 2 of the benzamide moiety

    Data

    The compound's structure can be represented as follows:

    N 6 acetamidobenzo d thiazol 2 yl 5 chloro 2 nitrobenzamide\text{N 6 acetamidobenzo d thiazol 2 yl 5 chloro 2 nitrobenzamide}

    This structural complexity contributes to its biological activity.

    Chemical Reactions Analysis

    Reactions

    N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide can undergo various chemical reactions typical for aromatic compounds, including:

    1. Electrophilic Substitution Reactions: The presence of electron-withdrawing groups like nitro and chloro can direct electrophiles to specific positions on the aromatic ring.
    2. Nucleophilic Substitution Reactions: The amide group can participate in nucleophilic attacks, potentially leading to further functionalization.
    3. Reduction Reactions: The nitro group can be reduced to an amine under suitable conditions.

    Technical Details

    These reactions are crucial for modifying the compound's structure to enhance its pharmacological properties or tailor its activity for specific applications .

    Mechanism of Action

    Process

    The mechanism by which N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide exerts its biological effects typically involves:

    1. Inhibition of Necrosis Pathways: The compound may inhibit tumor necrosis factor-alpha (TNF-alpha) induced necrosis in various cell lines, suggesting its role in modulating inflammatory responses.
    2. Interaction with Cellular Targets: It is believed that the compound interacts with specific proteins or enzymes involved in inflammatory pathways, thereby exerting its therapeutic effects.

    Data

    Experimental data indicate that compounds within this class demonstrate significant activity against necrotic pathways, making them potential candidates for treating inflammatory diseases .

    Physical and Chemical Properties Analysis

    Physical Properties

    N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide typically exhibits:

    • Appearance: Crystalline solid
    • Melting Point: Specific values depend on synthesis conditions but generally fall within a defined range for similar compounds.

    Chemical Properties

    Key chemical properties include:

    • Solubility: Varies based on solvent; polar solvents may enhance solubility due to the presence of polar functional groups.
    • Stability: Stability under various pH conditions should be assessed for pharmaceutical formulations.

    Relevant analyses such as thermogravimetric analysis and differential scanning calorimetry may provide insights into thermal stability and decomposition behavior .

    Applications

    N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide has several scientific uses:

    1. Pharmaceutical Development: It is being investigated as a potential therapeutic agent for conditions related to inflammation and necrosis.
    2. Research Applications: The compound serves as a valuable tool in studying cellular mechanisms involved in inflammation and cancer biology.
    3. Drug Design: Its structure provides a basis for designing new derivatives with improved efficacy and selectivity against specific biological targets .
    Pathophysiological Context of BCR-ABL1 Kinase in Chronic Myeloid Leukemia (CML)

    Role of BCR-ABL1 in Leukemogenesis and Drug Resistance Mechanisms

    The BCR-ABL1 fusion oncoprotein, generated by the reciprocal translocation t(9;22)(q34;q11.2) known as the Philadelphia chromosome, is the molecular driver of chronic myeloid leukemia (CML). This constitutively active tyrosine kinase initiates a cascade of downstream signaling pathways (JAK/STAT, PI3K/AKT, RAS/MEK) that promote uncontrolled granulocyte proliferation, suppress apoptosis, and enable genomic instability [1]. The BCR-ABL1 kinase activity is essential for maintaining the leukemic phenotype across all phases of CML—chronic, accelerated, and blast crisis. The blast crisis phase is characterized by a significant increase in immature blast cells (>20% in bone marrow or peripheral blood) and extramedullary proliferation, reflecting advanced disease driven by accumulated genetic lesions beyond BCR-ABL1 itself [1].

    Despite the transformative clinical success of ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib, nilotinib, dasatinib, and bosutinib, acquired resistance remains a major therapeutic challenge. Resistance mechanisms primarily arise from:

    • Point Mutations in the BCR-ABL1 Kinase Domain: Mutations alter the kinase domain's conformation, reducing drug binding affinity. Over 100 mutations have been identified, with the T315I "gatekeeper" mutation being particularly problematic as it sterically hinders binding of first- and second-generation TKIs while also abolishing critical hydrogen bonding interactions [1] [7] [8]. Other common mutations include Y253H, E255K/V, and F359V/C/I.
    • BCR-ABL1 Amplification: Increased gene copy number leads to overexpression of the oncoprotein, overwhelming inhibitor capacity [1].
    • Activation of Bypass Signaling Pathways: Alternative pro-survival pathways (e.g., SRC family kinases) can compensate for inhibited BCR-ABL1 signaling [1].
    • Drug Influx/Efflux Mechanisms: Altered expression of drug transporters affects intracellular drug concentrations [1].

    Table 1: Common BCR-ABL1 Kinase Domain Mutations and Impact on TKI Resistance

    MutationLocationImpact on TKIsResistance Profile
    T315IGatekeeperDisrupts critical hydrogen bond; introduces steric bulkResistant to Imatinib, Nilotinib, Dasatinib, Bosutinib
    Y253HP-loopAlters phosphate-binding loop conformationResistant to Nilotinib
    E255K/VP-loopAffects salt bridge formation; alters ATP-binding pocket dynamicsResistant to Imatinib, Nilotinib
    F317LSH2 contactAffects binding interface for dasatinibResistant to Dasatinib
    F359V/C/IA-loop proximityAlters hydrophobic pocket; may affect activation loop positioningResistant to Nilotinib
    M351TCatalytic domainModifies hydrophobic core; may affect catalytic activity & drug bindingResistant to Imatinib

    Limitations of Current ATP-Competitive and Allosteric Inhibitors

    Current therapeutic strategies targeting BCR-ABL1 face significant limitations:

    • ATP-Competitive Inhibitors (Imatinib, Nilotinib, Dasatinib, Bosutinib, Ponatinib): These agents bind the active kinase conformation within the ATP-binding pocket.
    • Mutation Vulnerability: Efficacy is frequently compromised by kinase domain mutations, particularly T315I. While ponatinib (3rd generation) retains activity against T315I, its use is limited by significant cardiovascular toxicities (arterial thrombosis, hypertension, heart failure) [1] [7].
    • Off-Target Toxicity: Their binding sites are conserved across many kinases, leading to off-target inhibition and adverse effects (e.g., dasatinib's pleural effusions due to SRC inhibition, nilotinib's metabolic disturbances) [1] [8].
    • Incomplete Target Engagement: Achieving deep molecular responses (e.g., MR4.5) necessary for treatment-free remission (TFR) remains challenging in many patients, especially those with high-risk disease or suboptimal early responses [7].
    • Allosteric Inhibitors (Asciminib): Asciminib represents a breakthrough as the first FDA-approved allosteric TKI. It binds the myristoyl pocket of BCR-ABL1, forcing the kinase into an inactive conformation distinct from ATP-site inhibitors [7] [8].
    • Specificity Advantage: Its unique binding site confers exceptional selectivity for ABL1/ABL2/BCR-ABL1, minimizing off-target effects and improving safety compared to ATP-competitive TKIs [8].
    • Activity Against T315I: Asciminib effectively inhibits the T315I mutant and many other ATP-site mutations at higher doses [7].
    • Limitations:
    • Resistance Development: Monotherapy can select for mutations within the myristoyl pocket itself (e.g., A337V, P465S) or compound mutations involving both the ATP-site and the myristoyl pocket [8].
    • Negative Cooperativity: Structural studies reveal that combining asciminib with certain ATP-competitive TKIs (e.g., imatinib) can result in an energetically frustrated BCR-ABL1 conformation, reducing the efficacy of the combination [5] [8].
    • Limited Single-Agent Efficacy in Advanced Phases: While effective in chronic phase CML, single-agent asciminib shows reduced efficacy in blast crisis CML or Ph+ ALL compared to potent combinations [10].
    • BCR-ABL1-Independent Resistance: Like ATP-competitive TKIs, asciminib is ineffective against resistance driven by BCR-ABL1 amplification or bypass signaling pathways [8].

    The discovery of N-(2-acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide derivatives, such as the lead compound 10m (N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide), stems from efforts to overcome these limitations. This scaffold was identified via structure-based virtual screening targeting the ATP-binding site of BCR-ABL1 in its fully "closed" conformation, aiming for synergistic compatibility with asciminib [2] [5]. Compound 10m demonstrated potent inhibition of BCR-ABL1-dependent signaling and anti-proliferative effects against K562 cells (IC50 = 0.98 μM) [4] [5]. Crucially, molecular dynamics simulations predicted that 10m maintains a stable "closed" conformation of BCR-ABL1, forming critical hydrogen bonds with Met-337 in the hinge region and a π-π interaction involving its chlorobenzene moiety and Phe-401 [5]. This binding mode is distinct from classical ATP-competitive inhibitors and minimizes steric clash with common resistance mutations.

    Table 2: Structure-Activity Relationship (SAR) of Key N-(2-Acetamidobenzo[d]thiazol-6-yl)-2-phenoxyacetamide Derivatives

    CompoundR Group (Aryloxy moiety)Cellular GI50 (Ba/F3 BCR-ABL1) (μM)Key Structural Features & Interactions
    A82,4-dichlorophenyl6.4Parent hit; H-bonds with Met-337; π-π with Phe-401
    10aPhenyl~10 (52% inhib. at 10μM)Loss of Cl reduces hydrophobic interaction
    10m5-Chloro-2-nitrophenyl0.98 (K562 cells)Optimal: Nitro group enhances H-bond potential; Chlorine creates 'sigma-hole' for increased affinity
    10f1-Naphthyl~5Extended aromatic system allows edge-to-face π-π with Phe-401
    10e2-Naphthyl>10Steric hindrance disrupts optimal π-π geometry
    10s4-Methylphenyl>10Electron-donating methyl disrupts electrostatic complementarity
    10b-dConformation-restricted linkersInactiveLoss of flexible linker prevents optimal positioning of aryl group in hydrophobic pocket
    A14Methylsulfonylphenyl1.2High potency but significant cytotoxicity (GI50 parental Ba/F3 = 37.6 μM)

    The potent synergy observed between 10m and asciminib highlights its potential value in combination regimens. This synergy arises from dual-targeting the ATP site and the myristoyl pocket, which simultaneously inhibits BCR-ABL1 kinase activity and restores its autoinhibitory conformation. This approach significantly impedes the emergence of resistant clones, as demonstrated by the powerful synergistic pro-apoptotic and anti-proliferative effects reported [2] [5]. Early clinical evidence supports the feasibility and efficacy of such combinations, as shown by asciminib plus dasatinib inducing high rates of complete hematologic and molecular responses in newly diagnosed Ph+ ALL patients [10].

    Properties

    CAS Number

    330201-18-8

    Product Name

    N-(6-acetamidobenzo[d]thiazol-2-yl)-5-chloro-2-nitrobenzamide

    IUPAC Name

    N-(6-acetamido-1,3-benzothiazol-2-yl)-5-chloro-2-nitrobenzamide

    Molecular Formula

    C16H11ClN4O4S

    Molecular Weight

    390.8

    InChI

    InChI=1S/C16H11ClN4O4S/c1-8(22)18-10-3-4-12-14(7-10)26-16(19-12)20-15(23)11-6-9(17)2-5-13(11)21(24)25/h2-7H,1H3,(H,18,22)(H,19,20,23)

    InChI Key

    CWRDFESVNQIDIX-UHFFFAOYSA-N

    SMILES

    CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]

    Solubility

    not available

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.